P53R3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

922150-12-7 |

|---|---|

分子式 |

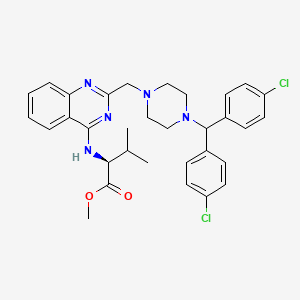

C32H35Cl2N5O2 |

分子量 |

592.6 g/mol |

IUPAC 名称 |

methyl (2S)-2-[[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C32H35Cl2N5O2/c1-21(2)29(32(40)41-3)37-31-26-6-4-5-7-27(26)35-28(36-31)20-38-16-18-39(19-17-38)30(22-8-12-24(33)13-9-22)23-10-14-25(34)15-11-23/h4-15,21,29-30H,16-20H2,1-3H3,(H,35,36,37)/t29-/m0/s1 |

InChI 键 |

DFBRKGUTHGRQMH-LJAQVGFWSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

规范 SMILES |

CC(C)C(C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

产品来源 |

United States |

Foundational & Exploratory

P53R3 Mechanism of Action in p53 Mutant Reactivation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity. It functions as a transcription factor that, in response to cellular stress such as DNA damage or oncogene activation, can halt the cell cycle to allow for repair or induce programmed cell death (apoptosis) to eliminate irreparably damaged cells. However, the TP53 gene is the most frequently mutated gene in human cancers, with a majority of these being missense mutations within the DNA-binding domain. These mutations not only abrogate the tumor-suppressive functions of wild-type p53 but can also confer oncogenic gain-of-function properties.

The reactivation of mutant p53 represents a promising therapeutic strategy for a wide array of cancers. This approach aims to restore the wild-type conformation and function to the mutated p53 protein, thereby reinstating its ability to control cell growth and induce apoptosis in cancer cells. Several small molecules have been investigated for their potential to reactivate mutant p53. This guide focuses on the mechanism of action of one such compound, P53R3.

This compound is a novel p53 rescue compound that has been shown to restore sequence-specific DNA binding to certain p53 mutants.[1] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

This compound: A Novel Mutant p53 Reactivator

This compound is a quinazoline-based small molecule that was identified for its ability to reactivate mutant p53.[2] It has demonstrated the capacity to restore the normal DNA-binding function to specific p53 mutants, particularly the p53(R175H) and p53(R273H) variants, which are common "hotspot" mutations in human cancers.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the restoration of the wild-type conformation to mutant p53, enabling it to bind to its consensus DNA sequences in the promoters of its target genes. This reactivation initiates a cascade of downstream events that collectively contribute to its anti-cancer effects.

Restoration of Sequence-Specific DNA Binding

This compound has been shown to restore the ability of endogenously expressed p53(R175H) and p53(R273H) mutants to bind to specific DNA sequences in gel-shift assays.[1] This restoration of DNA binding is a critical first step in the reactivation of the tumor suppressor functions of p53.

Induction of p53 Target Gene Expression

By enabling mutant p53 to bind to its target promoters, this compound induces the transcription of several p53 target genes.[1] This includes genes involved in cell cycle arrest and apoptosis. Furthermore, this compound enhances the recruitment of endogenous p53 to these target promoters in glioma cells, irrespective of whether they harbor mutant or wild-type p53.[1]

Enhancement of Death Receptor 5 (DR5) Expression

A key downstream effect of this compound-mediated p53 reactivation is the strong enhancement of mRNA and protein expression of Death Receptor 5 (DR5), also known as TRAIL-R2.[1] DR5 is a member of the tumor necrosis factor receptor superfamily that, upon binding to its ligand Apo2L/TRAIL, can trigger the extrinsic apoptosis pathway. Notably, the levels of other death receptors like CD95 (Fas) and TNF receptor 1 are unaffected by this compound.[1]

Synergistic Induction of Apoptosis with Apo2L/TRAIL

The upregulation of DR5 at the cell surface by this compound sensitizes cancer cells to Apo2L/TRAIL-induced apoptosis.[1] this compound acts synergistically with Apo2L/TRAIL to induce cell death in a variety of glioma cell lines.[1] This synergistic effect is dependent on p53, as the downregulation of p53 using siRNA mitigates both the induction of DR5 and the sensitization to Apo2L/TRAIL.[1]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the antiproliferative effects of this compound and its impact on p53 target gene expression.

| Cell Line | p53 Status | This compound IC50 (µM) |

| LN-308 (p53 null) + p53(R175H) | Mutant (overexpressed) | ~10 |

| LN-308 (p53 null) + p53(R248W) | Mutant (overexpressed) | >20 |

| LN-308 (p53 null) + p53(R273H) | Mutant (overexpressed) | ~15 |

| T98G | Mutant (endogenous) | ~12.5 |

| LNT-229 | Wild-type (endogenous) | ~17.5 |

Table 1: Antiproliferative Effects of this compound in Glioma Cell Lines. The half-maximal inhibitory concentration (IC50) of this compound was determined in various glioma cell lines with different p53 statuses. The data indicates that this compound exhibits antiproliferative effects with higher specificity for certain p53 mutants.

| Target Gene | Fold Induction (mRNA) by this compound |

| DR5 | ~4-6 fold |

| p21 | ~2-3 fold |

| PUMA | ~2-4 fold |

| Noxa | ~1.5-2.5 fold |

Table 2: this compound-mediated Induction of p53 Target Gene Expression. The fold induction of mRNA expression of key p53 target genes was measured in glioma cells following treatment with this compound. The data highlights the significant upregulation of DR5.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Lines and Culture

-

Cell Lines: Human glioma cell lines LN-308 (p53 null), T98G (mutant p53), and LNT-229 (wild-type p53) are utilized. LN-308 cells are often transfected to overexpress specific p53 mutants (e.g., p53(R175H), p53(R248W), p53(R273H)).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Extract Preparation: Nuclear extracts are prepared from glioma cells treated with this compound or a vehicle control.

-

Oligonucleotide Probe: A double-stranded oligonucleotide containing a consensus p53 binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Nuclear extract (5-10 µg) is incubated with the labeled probe in a binding buffer containing poly(dI-dC) as a non-specific competitor.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing 4-6% polyacrylamide gel in 0.5x TBE buffer.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA-protein complexes.

Western Blot Analysis

-

Cell Lysis: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against DR5, p53, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using SYBR Green master mix and primers specific for DR5, p21, PUMA, Noxa, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative mRNA expression is calculated using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody against p53 or a control IgG. Protein A/G-agarose beads are used to pull down the antibody-protein-DNA complexes.

-

Elution and Reverse Cross-linking: The complexes are eluted from the beads, and the cross-links are reversed by heating. The DNA is then purified.

-

Analysis: The amount of precipitated DNA corresponding to specific p53 target promoters (e.g., DR5, p21) is quantified by qRT-PCR.

siRNA-mediated Gene Silencing

-

Transfection: Glioma cells are transfected with a p53-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Gene Knockdown Confirmation: The efficiency of p53 knockdown is confirmed by Western blotting and/or qRT-PCR 48-72 hours post-transfection.

-

Functional Assays: The transfected cells are then used in subsequent experiments, such as DR5 expression analysis or apoptosis assays, to determine the p53-dependency of this compound's effects.

Cell Viability and Apoptosis Assays

-

Cell Viability (MTT Assay): Cells are seeded in 96-well plates, treated with various concentrations of this compound, and incubated for 48-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.

-

Apoptosis (Annexin V/Propidium Iodide Staining): Cells are treated with this compound and/or Apo2L/TRAIL. The cells are then harvested, washed, and stained with FITC-conjugated Annexin V and propidium iodide. The percentage of apoptotic cells is determined by flow cytometry.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of this compound, the experimental workflow for its validation, and the logical relationship of its mechanism of action.

Caption: Proposed Signaling Pathway of this compound Action.

Caption: Experimental Workflow for this compound Validation.

Caption: Logical Relationship of this compound-Mediated p53 Reactivation.

Conclusion and Future Directions

This compound represents a promising small molecule for the reactivation of mutant p53 in cancer therapy. Its ability to restore the DNA-binding function of specific p53 mutants, leading to the induction of p53 target genes and sensitization to apoptosis, highlights its potential as an anti-cancer agent. The pronounced upregulation of DR5 and the synergistic effect with Apo2L/TRAIL suggest a particularly effective therapeutic strategy for tumors harboring susceptible p53 mutations.

Further research is warranted to fully elucidate the molecular interactions between this compound and mutant p53. Structural studies, such as X-ray crystallography or NMR spectroscopy, could provide valuable insights into the precise binding site and the conformational changes induced by this compound. Additionally, preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound. The development of more potent and specific analogs of this compound could further enhance its therapeutic potential and pave the way for its clinical translation.

References

The Discovery and Synthesis of P53R3: A Novel p53 Reactivating Compound

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to a dysfunctional protein that is unable to regulate cell growth and apoptosis.[1][2][3] The reactivation of mutant p53 represents a promising therapeutic strategy for a wide array of malignancies. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological activity of P53R3, a novel small molecule compound identified as a potent reactivator of mutant p53. This compound has been shown to restore the DNA binding function of specific p53 mutants, induce p53-dependent antiproliferative effects, and sensitize cancer cells to apoptosis. This document details the synthetic chemistry, experimental protocols for biological evaluation, and the underlying mechanism of action of this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction to p53 and the Rationale for Mutant p53 Reactivation

The p53 protein is a transcription factor that, in response to cellular stress signals such as DNA damage, oncogene activation, and hypoxia, orchestrates a variety of cellular responses including cell cycle arrest, senescence, and apoptosis.[2] These functions are crucial for maintaining genomic stability and preventing the propagation of cells with malignant potential. The majority of cancer-associated TP53 mutations are missense mutations that result in a full-length, but conformationally altered and functionally impaired, p53 protein.[4] These mutant proteins not only lose their tumor-suppressive functions but can also acquire new oncogenic properties, known as gain-of-function.

The discovery of small molecules that can rescue the function of mutant p53 is a significant area of cancer research. These compounds aim to restore the wild-type conformation and DNA-binding ability of the mutant p53 protein, thereby reactivating its potent tumor-suppressive activities. This compound is one such compound that has demonstrated considerable promise in preclinical studies.

Discovery and Synthesis of this compound

This compound was identified as a novel compound capable of rescuing the function of specific p53 mutants. The synthesis of this compound was first described in a 2007 patent by Mallams and co-workers.[5] The synthetic route is a multi-step process, which is detailed below.

Synthetic Scheme

The synthesis of this compound proceeds through several key intermediates. A general outline of the synthetic pathway is presented below.[5]

Caption: Synthetic route towards the this compound compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on the published synthetic scheme.[5] Researchers should refer to the original patent for precise, scaled-up synthesis details.

Step 1: Synthesis of 2,3-Dihydroquinazolinone (Intermediate 1)

-

To a solution of ethyl 2-aminobenzoate in a suitable solvent (e.g., toluene), add propargyl chloride.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the 2,3-dihydroquinazolinone intermediate.

Step 2: Synthesis of the Piperazine Adduct (Intermediate 2)

-

Dissolve the 2,3-dihydroquinazolinone intermediate in a suitable solvent (e.g., ethanol).

-

Add an excess of piperazine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

-

Remove the solvent and excess piperazine under vacuum.

-

Purify the product to obtain the piperazine adduct.

Step 3: Synthesis of the Bis-chlorobenzene Adduct (Intermediate 3)

-

Dissolve the piperazine adduct in a suitable solvent (e.g., dimethylformamide) in the presence of a base (e.g., potassium carbonate).

-

Add a solution of 4,4'-(chloromethylene)bis(chlorobenzene) to the reaction mixture.

-

Stir the mixture at an elevated temperature for several hours.

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

Step 4: Chlorination (Intermediate 4)

-

Dissolve the bis-chlorobenzene adduct in a suitable solvent (e.g., dichloromethane).

-

Add a chlorinating agent (e.g., N-chlorosuccinimide) to the solution.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Wash the reaction mixture, dry the organic phase, and concentrate to obtain the chlorinated intermediate.

Step 5: Synthesis of this compound

-

The final step involves a reaction of the chlorinated intermediate to yield this compound. The specific conditions for this step should be followed as detailed in the original literature.[5]

-

Purify the final product by column chromatography or recrystallization to obtain this compound of high purity.

Biological Activity and Mechanism of Action

This compound has been characterized as a p53 rescue compound that restores sequence-specific DNA binding to certain p53 mutants, notably p53(R175H) and p53(R273H).[6] Its biological effects are multifaceted, leading to p53-dependent growth arrest and sensitization of cancer cells to apoptosis.[6]

Reactivation of Mutant p53 and Induction of Target Genes

This compound enhances the recruitment of endogenous p53 to the promoters of its target genes in glioma cells.[6] This leads to the increased mRNA expression of numerous p53 target genes. A key target that is strongly upregulated by this compound is the death receptor 5 (DR5).[6]

Caption: Signaling pathway of this compound-mediated p53 reactivation and apoptosis.

Sensitization to Apo2L/TRAIL-Induced Apoptosis

The upregulation of DR5 at the cell surface by this compound has a significant functional consequence: it sensitizes glioma cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (Apo2L/TRAIL).[6] This synergistic effect is p53-dependent.[6]

Experimental Protocols for Biological Evaluation

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the ability of this compound to restore sequence-specific DNA binding to mutant p53.

Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from glioma cell lines endogenously expressing mutant p53 (e.g., T98G) or from p53-null cells (e.g., LN-308) overexpressing specific p53 mutants (e.g., p53(R175H), p53(R273H)).

-

Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing a consensus p53 binding site. End-label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: In a final volume of 20 µL, incubate 5-10 µg of nuclear extract with 1 µg of poly(dI-dC) in binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT) for 10 minutes on ice.

-

Add the ³²P-labeled probe (20,000-50,000 cpm) and this compound at various concentrations. Incubate for a further 20 minutes at room temperature.

-

Electrophoresis: Load the samples onto a 4-6% non-denaturing polyacrylamide gel and run in 0.5x TBE buffer.

-

Visualization: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.

Caption: Experimental workflow for the Electrophoretic Mobility Shift Assay (EMSA).

p53-Dependent Antiproliferative Assay

This assay measures the effect of this compound on the proliferation of cancer cells in a p53-dependent manner.

Protocol:

-

Cell Seeding: Seed p53-null glioma cells (e.g., LN-308) and their counterparts stably overexpressing mutant p53 (e.g., p53(R175H)) in 96-well plates.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or a vehicle control.

-

Proliferation Measurement: After 48-72 hours of incubation, assess cell proliferation using a standard method such as the MTT assay or by measuring BrdU incorporation.

-

Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control. Compare the effects of this compound on p53-null versus mutant p53-expressing cells to determine p53-dependency.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound enhances the binding of p53 to the promoters of its target genes in vivo.

Protocol:

-

Cross-linking: Treat glioma cells (e.g., T98G) with this compound or vehicle for a specified time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p53 (or a control IgG) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding and then elute the complexes.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of p53 target genes (e.g., CDKN1A (p21), MDM2, TNFRSF10B (DR5)).

Caption: Experimental workflow for the Chromatin Immunoprecipitation (ChIP) Assay.

Apo2L/TRAIL-Induced Apoptosis Assay

This assay quantifies the synergistic effect of this compound and Apo2L/TRAIL on apoptosis induction.

Protocol:

-

Cell Treatment: Treat glioma cells with this compound or vehicle for 24-48 hours.

-

Apo2L/TRAIL Addition: Add recombinant Apo2L/TRAIL to the culture medium and incubate for an additional 4-8 hours.

-

Apoptosis Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experiments based on the reported activity of this compound.

Table 1: Effect of this compound on Mutant p53 DNA Binding (EMSA)

| Cell Line | p53 Status | This compound Treatment | Relative p53-DNA Binding |

| T98G | Mutant (M237I) | - | Baseline |

| T98G | Mutant (M237I) | + | Increased |

| LN-308 | Null | - | None |

| LN-308 | p53(R175H) | - | Low |

| LN-308 | p53(R175H) | + | Significantly Increased |

| LN-308 | p53(R273H) | - | Low |

| LN-308 | p53(R273H) | + | Significantly Increased |

Table 2: p53-Dependent Antiproliferative Effects of this compound

| Cell Line | p53 Status | This compound (Concentration) | % Cell Viability (relative to control) |

| LN-308 | Null | 10 µM | ~100% |

| LN-308 | p53(R175H) | 10 µM | Significantly Reduced |

| LN-308 | p53(R248W) | 10 µM | Significantly Reduced |

| LN-308 | p53(R273H) | 10 µM | Significantly Reduced |

Table 3: this compound-Induced Upregulation of p53 Target Gene Promoters (ChIP-qPCR)

| Target Gene Promoter | This compound Treatment | Fold Enrichment (vs. IgG control) |

| TNFRSF10B (DR5) | - | Low |

| TNFRSF10B (DR5) | + | Strong Increase |

| CDKN1A (p21) | - | Baseline |

| CDKN1A (p21) | + | Increased |

| MDM2 | - | Baseline |

| MDM2 | + | Increased |

Table 4: Synergistic Induction of Apoptosis by this compound and Apo2L/TRAIL

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| Glioma (mutant p53) | Vehicle | Low |

| Glioma (mutant p53) | This compound | Moderately Increased |

| Glioma (mutant p53) | Apo2L/TRAIL | Moderately Increased |

| Glioma (mutant p53) | This compound + Apo2L/TRAIL | Synergistically and Significantly Increased |

| Glioma (p53 siRNA) | This compound + Apo2L/TRAIL | Synergistic effect abrogated |

Conclusion

This compound is a promising small molecule that effectively reactivates mutant p53, leading to the restoration of its tumor-suppressive functions. Its ability to induce p53-dependent growth arrest and, notably, to sensitize cancer cells to TRAIL-induced apoptosis through the upregulation of DR5, highlights its potential as a novel therapeutic agent. The detailed synthetic route and experimental protocols provided in this whitepaper offer a foundational resource for researchers to further investigate and develop this compound and similar p53-reactivating compounds for cancer therapy. Further studies are warranted to explore its efficacy in a broader range of cancer types and in in vivo models.

References

- 1. Tissue specific expression of p53 target genes suggests a key role for KILLER/DR5 in p53-dependent apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. WO2015021456A1 - Small molecules to enhance p53 activity - Google Patents [patents.google.com]

- 4. p53-dependent apoptosis is essential for the antitumor effect of paclitaxel response to DNA damage in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel p53 rescue compound induces p53-dependent growth arrest and sensitises glioma cells to Apo2L/TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

P53R3: A Novel Small Molecule Activator of Mutant p53 for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cell growth and division, earning it the moniker "guardian of the genome."[1][2] In over half of all human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic protein that contributes to tumor progression and resistance to therapy.[3][4][5] The reactivation of mutant p53 represents a promising therapeutic strategy. This document provides a detailed technical overview of P53R3, a novel small molecule compound that has been identified as a potent reactivator of mutant p53. This compound restores the tumor-suppressive functions of various p53 mutants, inducing cell cycle arrest and sensitizing cancer cells to apoptosis.[6][7] This guide will cover its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions by restoring the sequence-specific DNA binding ability of several "hotspot" p53 mutants, including p53R175H, p53R248W, and p53R273H.[6][7] This reactivation of the mutant p53 protein leads to the enhanced recruitment of p53 to the promoters of its target genes.[6][7] Consequently, this compound induces the transcription of p53 target genes, which in turn triggers p53-dependent antiproliferative effects.[6][7] A key downstream effect of this compound-mediated p53 reactivation is the significant upregulation of the death receptor 5 (DR5) at both the mRNA and protein levels, leading to increased cell surface expression.[6][7] This upregulation of DR5 sensitizes cancer cells to apoptosis induced by its ligand, Apo2L/TRAIL.[7] Notably, this compound is reported to have a higher specificity for mutant p53 and a broader effective concentration range compared to the previously described p53-reactivating molecule, PRIMA-1.[7]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Effect of this compound on the Proliferation of p53-mutant Cell Lines

| Cell Line | p53 Status | This compound Concentration (µg/ml) | Inhibition of Proliferation (%) |

| LN-308 (p53-null) | Null | 1-33 | Minimal |

| LN-308 (p53R175H) | Mutant | 1-33 | Strong, dose-dependent |

| LN-308 (p53R273H) | Mutant | >10 | Weaker, requires higher concentrations |

| LN-308 (p53R248W) | Mutant | 1-33 | More pronounced than p53R273H |

Note: The percentage of inhibition is concentration-dependent. The data indicates that the antiproliferative effects of this compound are contingent on the presence of mutant p53.[6][7]

Table 2: this compound-mediated Upregulation of p53 Target Genes

| Cell Line | p53 Status | Treatment | Target Gene | Fold Change in mRNA Expression |

| T98G | Mutant | This compound (10 µg/ml) | DR5 | Significant upregulation |

| LNT-229 | Wild-Type | This compound (10 µg/ml) | DR5 | Enhanced expression |

| T98G | Mutant | This compound (10 µg/ml) | p21 | Significant upregulation |

| LNT-229 | Wild-Type | This compound (10 µg/ml) | p21 | Enhanced expression |

Note: this compound enhances the expression of p53 target genes in both mutant and wild-type p53 cell lines, suggesting it may also stabilize wild-type p53.[7]

Table 3: Sensitization to Apo2L/TRAIL-induced Apoptosis

| Cell Line | This compound Pre-treatment | Apo2L/TRAIL Treatment | Apoptosis Rate |

| Glioma Cell Line 1 | No | Yes | Baseline |

| Glioma Cell Line 1 | Yes | Yes | Synergistic increase |

| Glioma Cell Line 2 | No | Yes | Baseline |

| Glioma Cell Line 2 | Yes | Yes | Synergistic increase |

Note: this compound shows synergy with Apo2L/TRAIL in 9 out of 12 glioma cell lines tested. This effect is dependent on p53, as siRNA-mediated knockdown of p53 reduces this sensitization.[7]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Cell Proliferation Assay

This assay is used to determine the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., LN-308 sublines) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1-33 µg/ml). Include a vehicle-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Add a cell viability reagent such as MTT or PrestoBlue to each well according to the manufacturer's instructions.

-

Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is performed to assess the ability of this compound to restore the DNA binding activity of mutant p53.

Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells expressing mutant p53 (e.g., WiDr, KLE) that have been treated with this compound (e.g., 10 µg/ml for 24 hours) or vehicle.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the p53 consensus binding sequence is end-labeled with [γ-32P]ATP.

-

Binding Reaction: In a binding reaction buffer, incubate the nuclear extract with the labeled probe. For competition assays, add an excess of unlabeled p53 consensus oligonucleotide.

-

Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Visualization: Dry the gel and visualize the bands by autoradiography. A "shifted" band indicates the formation of a p53-DNA complex.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to confirm the recruitment of p53 to the promoters of its target genes in intact cells.

Protocol:

-

Cell Treatment and Crosslinking: Treat cells (e.g., T98G, LNT-229) with this compound or vehicle. Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p53. Use a non-specific IgG as a control.

-

Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the formaldehyde crosslinks by heating.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples.

-

qPCR Analysis: Use quantitative real-time PCR (qPCR) with primers specific for the promoter regions of p53 target genes (e.g., DR5, p21) to quantify the amount of precipitated DNA.

Quantitative Real-Time PCR (qPCR)

This technique is used to measure the changes in mRNA expression of p53 target genes following treatment with this compound.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle for a specified time (e.g., 24 hours). Extract total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., DR5, p21) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.

-

Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.

Conclusion and Future Directions

This compound is a promising small molecule that effectively reactivates mutant p53, leading to tumor-suppressive effects in preclinical models. Its ability to restore the DNA-binding function of common p53 mutants and subsequently induce apoptosis, particularly in combination with agents like Apo2L/TRAIL, highlights its therapeutic potential.[7] Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the full spectrum of p53 mutants it can reactivate. The development of this compound and similar molecules may offer new therapeutic avenues for a large population of cancer patients with TP53 mutations.

References

- 1. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

Unveiling the Specificity of P53R3 for Mutant p53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle progression and apoptosis, and its mutation is a hallmark of over half of all human cancers. These mutations often result in a loss of tumor-suppressive function and, in some cases, a gain of oncogenic activities. The reactivation of mutant p53 (mtp53) has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of P53R3, a small molecule identified for its ability to restore the function of specific p53 mutants. We will delve into its specificity, mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity. While specific quantitative binding affinities for this compound are not publicly available, this guide compiles the existing knowledge to provide a comprehensive resource for researchers in the field of cancer biology and drug development.

Introduction: The Challenge of Targeting Mutant p53

The p53 protein, often dubbed the "guardian of the genome," is a transcription factor that responds to cellular stress by orchestrating a range of cellular responses, including DNA repair, cell cycle arrest, and apoptosis[1][2]. The majority of cancer-associated p53 mutations are missense mutations occurring in the DNA-binding domain, leading to the production of a full-length, but non-functional, protein[3]. These mutations can be broadly categorized into two classes:

-

Contact mutants: These mutations, such as R273H, involve residues that directly interact with DNA. The overall protein structure is largely maintained, but the ability to bind to target DNA sequences is lost[3].

-

Structural mutants: These mutations, such as R175H, occur at residues critical for maintaining the proper conformation of the DNA-binding domain. These mutations lead to protein misfolding and instability, which in turn prevents DNA binding.

The accumulation of dysfunctional p53 protein in cancer cells not only abrogates its tumor-suppressive functions but can also lead to a "gain-of-function" (GOF), where the mutant protein actively promotes tumorigenesis. Consequently, strategies aimed at reactivating mutant p53 to its wild-type conformation and function represent a highly attractive therapeutic avenue.

This compound: A Reactivator of Specific p53 Mutants

This compound is a small molecule that has been identified for its ability to restore the sequence-specific DNA binding of certain p53 mutants, notably the common R175H (a structural mutant) and R273H (a contact mutant). This reactivation of DNA binding capability is a critical step in reinstating the tumor-suppressive functions of p53.

Specificity Profile of this compound

While precise quantitative data on the binding affinity (Kd) of this compound to various p53 forms is not extensively available in the public domain, qualitative evidence suggests a preferential activity towards cancer cells harboring mutant p53.

Table 1: Specificity of this compound for p53 Variants

| p53 Variant | Type | This compound Binding Affinity (Kd) | Evidence of Functional Restoration |

| Wild-Type p53 | Wild-Type | Not Publicly Available | Minimal effect on downstream target gene expression in wild-type p53 cells |

| p53 R175H | Structural Mutant | Not Publicly Available | Restoration of sequence-specific DNA binding |

| p53 R273H | Contact Mutant | Not Publicly Available | Restoration of sequence-specific DNA binding |

Mechanism of Action: Restoring Wild-Type Function

The primary mechanism of action of this compound is the restoration of the native conformation of mutant p53, thereby enabling it to bind to the consensus DNA sequences in the promoter regions of its target genes. This restoration leads to the transcriptional activation of genes involved in cell cycle arrest and apoptosis.

Table 2: Effect of this compound on Downstream p53 Target Genes in Mutant p53 Cells

| Target Gene | Function | Effect of this compound Treatment |

| MDM2 | Negative regulator of p53 | Increased expression |

| p21 (CDKN1A) | Cell cycle arrest | Increased expression |

| PUMA (BBC3) | Apoptosis induction | Increased expression |

| BAX | Apoptosis induction | Increased expression |

| DR5 (TNFRSF10B) | Apoptosis induction | Enhanced cell surface expression |

The induction of these target genes by this compound treatment in mutant p53-harboring cells leads to the inhibition of cell proliferation and sensitization to apoptosis-inducing agents like Apo2L/TRAIL.

Caption: this compound-mediated reactivation of mutant p53 signaling pathway.

Experimental Protocols for Characterizing this compound

A variety of biophysical and cell-based assays are essential to fully characterize the specificity and mechanism of action of compounds like this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and an analyte.

-

Objective: To determine the equilibrium dissociation constant (Kd), association rate constant (ka), and dissociation rate constant (kd) of this compound binding to wild-type and mutant p53 proteins.

-

Methodology:

-

Immobilization: Recombinant wild-type, R175H, and R273H p53 proteins are immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of this compound bound to the immobilized p53, is measured in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-p53 interaction.

-

Methodology:

-

Sample Preparation: A solution of the p53 protein (wild-type or mutant) is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the titration syringe.

-

Titration: Small aliquots of the this compound solution are injected into the p53 solution at a constant temperature.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of this compound to p53. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.

-

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA is used to assess the ability of a protein to bind to a specific DNA sequence.

-

Objective: To determine if this compound can restore the DNA-binding ability of mutant p53 to a consensus p53 response element.

-

Methodology:

-

Probe Preparation: A short, double-stranded DNA oligonucleotide containing a p53 consensus binding site is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with recombinant mutant p53 protein (e.g., R175H or R273H) in the presence or absence of this compound.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The positions of the free DNA probe and the protein-DNA complexes are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the probe indicates protein binding.

-

Chromatin Immunoprecipitation (ChIP) for In Vivo DNA Binding

ChIP is used to determine whether a specific protein is associated with specific DNA regions in the context of the cell.

-

Objective: To confirm that this compound treatment leads to the binding of reactivated mutant p53 to the promoter regions of its target genes (e.g., CDKN1A (p21), BBC3 (PUMA)) in living cells.

-

Methodology:

-

Cross-linking: Cells expressing mutant p53 are treated with this compound or a vehicle control, followed by treatment with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific for p53 is used to immunoprecipitate the p53-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of p53 target genes. An enrichment of these sequences in the this compound-treated sample compared to the control indicates increased binding of p53 to these promoters.

-

Caption: Experimental workflow for characterizing this compound's activity.

Conclusion and Future Directions

This compound represents a promising lead compound in the quest to develop targeted therapies for cancers harboring specific p53 mutations. Its ability to restore the DNA-binding function of both contact and structural p53 mutants and subsequently induce the expression of key cell cycle and apoptosis regulators highlights its therapeutic potential.

For drug development professionals, further investigation into the structure-activity relationship of this compound and its analogs is crucial for optimizing its potency and specificity. A more detailed understanding of its binding site on the p53 protein would facilitate rational drug design. For researchers and scientists, elucidating the full spectrum of p53 mutants that can be reactivated by this compound and exploring its efficacy in preclinical cancer models will be critical next steps. The development of robust biomarkers to identify patients who are most likely to respond to this compound-based therapies will also be essential for its successful clinical translation.

While the lack of publicly available quantitative binding data presents a current limitation, the existing evidence strongly supports the continued investigation of this compound as a valuable tool for understanding p53 reactivation and as a potential therapeutic agent for a significant portion of human cancers.

References

- 1. Semirational design of active tumor suppressor p53 DNA binding domain with enhanced stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Characteristics of TP53 mutants found and clinical data - Public Library of Science - Figshare [plos.figshare.com]

- 3. Binding kinetics of mutant p53R175H with wild type p53 and p63: A Surface Plasmon Resonance and Atomic Force Spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Preliminary In Vitro Studies of p53 Pathway Efficacy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "P53R3" did not yield specific findings in the current scientific literature. This guide therefore focuses on the extensively studied tumor suppressor protein p53, which is central to cancer research and therapeutics. The methodologies and data presented are foundational to the in vitro assessment of compounds targeting the p53 pathway.

This technical guide offers a comprehensive overview of the in vitro methodologies used to evaluate the efficacy of compounds that activate the p53 signaling pathway. It includes detailed experimental protocols, quantitative data from representative studies, and visualizations of key pathways and workflows to facilitate understanding and replication.

Introduction to the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of cellular stress responses.[1][2][3] In response to stimuli such as DNA damage, oncogene activation, or hypoxia, p53 becomes stabilized and activated.[4][5][6] This activation leads to a variety of cellular outcomes, most notably cell cycle arrest, apoptosis (programmed cell death), and senescence, thereby preventing the proliferation of damaged cells and maintaining genomic stability.[1][7][8][9] The p53 pathway is a complex network involving numerous upstream regulators and downstream effectors. A key negative regulator of p53 is the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2][10] A common therapeutic strategy is to disrupt the p53-MDM2 interaction to restore p53 function in cancer cells.[11][12]

Quantitative Data on p53 Pathway Activation

The following tables summarize quantitative data from in vitro studies assessing the activation of the p53 pathway by various compounds. These data are representative of the types of endpoints measured in such studies.

Table 1: In Vitro Efficacy of MDM2-p53 Interaction Inhibitors

| Compound | Cell Line | Assay Type | IC50 / EC50 | Key Findings | Reference |

| Nutlin-3a | SJSA-1 (Osteosarcoma) | Cell Growth Inhibition | ~1 µM | Induces cell cycle arrest and apoptosis by inhibiting the p53-MDM2 interaction. | [12] |

| RG7112 | Mdm2-amplified liposarcoma | Gene Expression (mRNA) | Not Applicable | Increased p53 and p21 levels by 4.86-fold and 3.48-fold, respectively. | [11] |

| APG-115 | RS411 (Leukemia) | Cell Growth Inhibition | 38 nM | High-affinity binding to MDM2, leading to p53 activation and apoptosis. | [11] |

| MI-77301 | LNCaP (Prostate Cancer) | Cell Growth Inhibition | 18 nM | Potent and selective activation of p53, leading to cell cycle arrest and apoptosis. | [11] |

Table 2: Transcriptional Activation of p53 Target Genes by Adenoviral-p53 (Ad-p53) in H1299 Cells (p53-deficient)

| Target Gene | Fold Induction (mRNA level at 100 MOI) | Time Point | Key Function | Reference |

| p21 (CDKN1A) | 63.2-fold | 24 hours | Cell cycle arrest at G1/S phase.[13] | [13] |

| MDM2 | 16.2-fold | 24 hours | Negative feedback regulator of p53.[13] | [13] |

| Noxa | 4.33-fold | 24 hours | Pro-apoptotic Bcl-2 family member. | [13] |

| p53AIP1 | 2.46-fold | 48 hours | p53-regulated Apoptosis-Inducing Protein 1.[13] | [13] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess p53 pathway activation are provided below.

This protocol allows for the semi-quantitative detection of total p53 and its activated, phosphorylated forms (e.g., Phospho-p53 Ser15).

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., HCT116, U2OS) and treat with varying concentrations of the test compound for specified time points. Include a positive control (e.g., Doxorubicin) and a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53, phospho-p53 (Ser15), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This protocol quantifies the mRNA expression of p53 target genes such as p21 and PUMA.

-

Cell Culture and Treatment: Treat cells with the test compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., p21, MDM2, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green or TaqMan-based detection method.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[14]

This protocol assesses the effect of p53 activation on cell cycle distribution.

-

Cell Culture and Treatment: Treat cells with the test compound for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This protocol quantifies the induction of apoptosis.

-

Cell Culture and Treatment: Treat cells with the test compound for 48-72 hours.

-

Cell Harvesting: Harvest cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.[15]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Simplified p53 signaling pathway upon cellular stress.

Caption: General experimental workflow for in vitro p53 efficacy studies.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. cusabio.com [cusabio.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. p53 - Wikipedia [en.wikipedia.org]

- 7. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p53 and cell-cycle control: a finger in every pie - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of p53 inhibitors: progress, challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. frontierspartnerships.org [frontierspartnerships.org]

- 15. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of p53R3: A Novel Strategy in Oncology Therapeutics to Restore Mutant p53 Function

For Immediate Release

A groundbreaking small molecule, designated p53R3, has emerged as a promising therapeutic agent in oncology, demonstrating the ability to restore the tumor-suppressing function of mutated p53 proteins. This development holds significant potential for the treatment of a wide range of cancers harboring specific p53 mutations. This compound selectively re-establishes the DNA-binding capabilities of mutant p53, thereby reactivating downstream pathways that lead to cancer cell death.

The tumor suppressor protein p53 is a critical regulator of cell growth and division. In response to cellular stress, such as DNA damage, wild-type p53 can halt the cell cycle to allow for repairs or initiate programmed cell death (apoptosis) if the damage is irreparable. However, in over half of all human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein that can no longer control cell proliferation, a key factor in tumor development and progression.

This compound has been shown to be effective against cancer cells carrying some of the most common "hotspot" mutations in p53, including R175H, M237I, and R273H. By restoring the ability of these mutant p53 proteins to bind to their target DNA sequences, this compound reactivates the transcription of crucial downstream genes involved in apoptosis.

A key mechanism of action for this compound involves the robust induction of Death Receptor 5 (DR5) gene expression. DR5 is a critical component of the extrinsic apoptosis pathway. Upregulation of DR5 on the surface of cancer cells makes them more susceptible to apoptosis induced by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). Preclinical studies have demonstrated a significant synergistic effect when this compound is used in combination with TRAIL, leading to enhanced cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

| Parameter | Description | Value | Cell Lines |

| IC50 | The half maximal inhibitory concentration of this compound on cell viability. | Data not available in the provided search results. | Specific cancer cell lines with R175H, M237I, R273H mutations. |

| Apoptosis Induction | Percentage of apoptotic cells following treatment with this compound. | Data not available in the provided search results. | Specific cancer cell lines with R175H, M237I, R273H mutations. |

| DR5 Upregulation | Fold increase in DR5 mRNA or protein expression after this compound treatment. | Data not available in the provided search results. | Specific cancer cell lines with R175H, M237I, R273H mutations. |

| Study Type | Model | Treatment | Outcome |

| In Vivo Efficacy | Xenograft mouse models with tumors expressing mutant p53. | This compound alone or in combination with TRAIL. | Data not available in the provided search results. |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, a series of key experiments are typically performed. The following diagrams illustrate the signaling pathway affected by this compound and the general workflow of these experiments.

Caption: Mechanism of action of this compound in cancer cells.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

While the precise, detailed protocols from the original research on this compound are not available in the provided search results, the following are generalized methodologies for the key experiments used to characterize small molecule p53 reactivators.

Cell Viability Assay (MTT or CellTiter-Glo®)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells harboring p53 mutations (e.g., R175H, R273H) and wild-type p53 cells in 96-well plates.

-

Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT reagent or CellTiter-Glo® reagent to each well and incubate.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To confirm that this compound restores the ability of mutant p53 to bind to the promoter regions of its target genes (e.g., CDKN1A (p21), PUMA, BAX, and TNFRSF10B (DR5)).

-

Methodology:

-

Treat mutant p53-expressing cancer cells with this compound.

-

Crosslink proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear DNA into small fragments.

-

Immunoprecipitate the p53-DNA complexes using an anti-p53 antibody.

-

Reverse the crosslinks and purify the DNA.

-

Use quantitative PCR (qPCR) with primers specific for the promoter regions of p53 target genes to quantify the amount of bound DNA.

-

Luciferase Reporter Assay

-

Objective: To quantify the transcriptional activation of p53 target genes by restored mutant p53.

-

Methodology:

-

Co-transfect cancer cells with a luciferase reporter plasmid containing a p53-responsive element (e.g., from the CDKN1A or DR5 promoter) and a mutant p53 expression vector.

-

Treat the transfected cells with this compound.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

An increase in luciferase activity indicates restored p53 transcriptional function.

-

Western Blot Analysis

-

Objective: To detect the upregulation of p53 target proteins, such as DR5, p21, and PUMA, following this compound treatment.

-

Methodology:

-

Treat cancer cells with this compound for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for DR5, p21, PUMA, and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound, alone or in combination with TRAIL.

-

Methodology:

-

Treat cancer cells with this compound, TRAIL, or a combination of both.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Implant human cancer cells with mutant p53 subcutaneously into immunodeficient mice.

-

Once tumors are established, treat the mice with this compound, TRAIL, a combination of both, or a vehicle control via an appropriate route of administration (e.g., intraperitoneal injection).

-

Monitor tumor volume and body weight of the mice regularly.

-

At the end of the study, excise the tumors for histological and immunohistochemical analysis to assess apoptosis and target gene expression.

-

Future Directions

The discovery of this compound represents a significant step forward in the development of targeted therapies for cancers with p53 mutations. Further research will be necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more complex preclinical models. The synergistic effect with TRAIL suggests that combination therapies will be a key area of investigation. Ultimately, the translation of this compound into clinical trials will be a critical milestone in realizing its potential as a novel anti-cancer agent.

The chemical structure and properties of P53R3

An In-depth Technical Guide to P53R3: Chemical Structure, Properties, and Mechanism of Action

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a central role in maintaining cellular and genetic stability.[1][2] In response to cellular stressors such as DNA damage, oncogenic stress, or hypoxia, p53 can halt the cell cycle, initiate DNA repair, or trigger apoptosis (programmed cell death), thereby preventing the propagation of damaged cells.[2][3] The function of p53 is compromised in over half of all human cancers due to mutations in the TP53 gene, making it a critical and challenging target in oncology.[1] These mutations not only abrogate its tumor-suppressive functions but can also confer new oncogenic "gain-of-function" properties.[4]

The development of small molecules that can reactivate mutant p53 represents a promising therapeutic strategy.[4] this compound is one such molecule, identified as a potent reactivator of p53.[5] It is a quinazoline-based compound that has been shown to restore the DNA-binding capabilities of several "hot spot" p53 mutants, re-instating their ability to regulate target genes and induce anti-proliferative effects.[1][6] This guide provides a comprehensive overview of the chemical structure, biological properties, and mechanism of action of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a quinazoline derivative identified through p53 DNA binding assays.[1][6] Its chemical and biological properties are summarized below.

Chemical Data

| Property | Value | Reference |

| CAS Number | 922150-12-7 | [7] |

| Molecular Formula | C₃₂H₃₅Cl₂N₅O₂ | [7] |

| Molecular Weight | 592.565 g/mol | [7] |

| Solubility | 90 mg/mL (151.88 mM) in DMSO | [5] |

Biological Properties

| Property | Description | Reference |

| Target | Mutant p53 protein | [5] |

| Mechanism | Reactivates mutant p53, restoring sequence-specific DNA binding. | [4][8] |

| Affected Mutants | p53R175H, p53R248W, p53R273H, p53M237I | [4][8][9] |

| Downstream Effects | Induces p53-dependent antiproliferative effects and G0/G1 cell cycle arrest. | [8][10] |

| Specificity | Exhibits higher specificity for inducing p53-dependent effects compared to PRIMA-1. | [5][8] |

| Target Gene Upregulation | Enhances mRNA and protein expression of p21, MDM2, BAX, PUMA, GADD45, and DR5. | [9][10] |

| Cellular Outcome | Sensitizes tumor cells to TRAIL-induced apoptosis through DR5 upregulation. | [11] |

Mechanism of Action and Signaling Pathway

This compound functions by directly interacting with the p53 protein. It binds to the DNA binding domain of several common p53 mutants, functioning in a chaperone-like manner to restore a wild-type-like conformation.[2] This conformational change re-enables the mutant p53 to bind specifically to the DNA response elements in the promoters of its target genes.[6][10]

Upon reactivation by this compound, p53 can transcriptionally regulate a host of genes involved in key anti-tumorigenic processes.[12] This includes:

-

Cell Cycle Arrest : Upregulation of p21 and GADD45 leads to a halt in the cell cycle, typically at the G1/S checkpoint, preventing the replication of damaged DNA.[8][10]

-

Apoptosis : Activation of pro-apoptotic genes such as BAX, PUMA, and DR5 (Death Receptor 5) initiates the programmed cell death cascade.[9][10] The strong induction of DR5 is particularly notable as it sensitizes cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[11]

-

Feedback Regulation : p53 also activates the transcription of MDM2, its own negative regulator, as part of a crucial feedback loop that controls p53 levels in the cell.[9][10]

Experimental Protocols

The characterization of this compound and its effects on mutant p53 relies on several key experimental methodologies. Detailed protocols derived from published studies are outlined below.

Protocol 1: p53 DNA-Binding Restoration Assay

This assay determines if this compound can restore the ability of mutant p53 to bind to its specific DNA consensus sequence. The Electrophoretic Mobility Shift Assay (EMSA) is commonly used.

-

Objective : To visualize the restoration of p53-DNA complex formation.

-

Cell Lines : Use cancer cell lines with known p53 mutations (e.g., WiDr for p53R273H, KLE for p53R175H).[8]

-

Methodology :

-

Cell Treatment : Culture cells to ~80% confluency. Treat cells with 10 µg/mL of this compound or vehicle control (DMSO) for 24 hours.[8]

-

Nuclear Extract Preparation : Harvest cells and prepare nuclear extracts using a standard nuclear extraction protocol (e.g., hypotonic lysis followed by high-salt extraction). Determine protein concentration using a Bradford or BCA assay.

-

Probe Labeling : Synthesize and label a double-stranded oligonucleotide containing the p53 consensus DNA binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

-

Binding Reaction : In a binding buffer, incubate 5-10 µg of nuclear extract with the labeled probe for 20-30 minutes at room temperature. For competition assays, add a 100-fold excess of unlabeled "cold" probe to a parallel reaction to confirm binding specificity.[8]

-

Electrophoresis : Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection : Visualize the bands by autoradiography (for ³²P) or chemiluminescence (for biotin). An increase in the shifted band in the this compound-treated sample indicates restored DNA binding.

-

Protocol 2: Cell Proliferation Inhibition Assay

This assay quantifies the antiproliferative effects of this compound.

-

Objective : To measure the dose-dependent inhibition of cell growth.

-

Cell Lines : Use a panel of cells, including those with p53 mutations (e.g., LN-308 glioma cells transfected to express p53R175H, p53R248W, or p53R273H) and a control.[8]

-

Methodology :

-

Cell Seeding : Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 1 to 33 µg/mL) or vehicle control for 24-72 hours.[8][13]

-

Viability Assessment : Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition : Measure the absorbance or luminescence using a plate reader.

-

Analysis : Normalize the results to the vehicle-treated control cells. Plot the cell viability against the this compound concentration and calculate the IC₅₀ value.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution.

-

Objective : To determine if this compound induces cell cycle arrest.

-

Cell Lines : Use p53 mutant cell lines such as LN-308 p53R175H and LN-308 p53R273H.[8]

-

Methodology :

-

Cell Treatment : Plate cells in 6-well plates. Treat with an effective concentration of this compound (e.g., 33 µg/mL) or vehicle control for 18 hours.[5][8]

-

Cell Harvesting : Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation : Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours.

-

Staining : Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

-

Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G0/G1 population in treated cells indicates cell cycle arrest.[8]

-

Conclusion

This compound is a valuable chemical tool and a promising lead compound for the development of cancer therapeutics targeting mutant p53.[11] Its ability to restore the tumor suppressor function to some of the most common p53 mutants by enabling their sequence-specific DNA binding is a significant finding.[8][10] By reactivating the p53 pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells that are otherwise resistant to these processes.[8] The detailed methodologies and mechanistic understanding presented in this guide serve as a resource for researchers aiming to further investigate this compound and explore the broader strategy of mutant p53 reactivation for cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Page not found | Medicine [medicine.tulane.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. d-nb.info [d-nb.info]

- 5. This compound | p53 | TargetMol [targetmol.com]

- 6. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting the Oncogenic p53 Mutants in Colorectal Cancer and Other Solid Tumors [mdpi.com]

- 10. Frontiers | Targeting Oncogenic Mutant p53 for Cancer Therapy [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Structural and Drug Targeting Insights on Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Unraveling the Downstream Orchestra: A Technical Guide to p53-Activated Gene Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical transcription factor that orchestrates a complex network of cellular responses to various stress signals, including DNA damage, oncogenic activation, and hypoxia. Upon activation, p53 binds to specific DNA sequences known as p53 response elements (REs) in the regulatory regions of its target genes, thereby modulating their expression. This targeted gene regulation is central to p53's ability to induce cell cycle arrest, apoptosis, senescence, or DNA repair, ultimately preventing the propagation of damaged cells and suppressing tumor formation.

While the user's query specified an interest in "P53R3-activated p53," a thorough review of the scientific literature indicates that "this compound" is not a standardized or widely recognized nomenclature for a specific p53 response element. It is plausible that this term refers to a specific experimental construct, such as a reporter vector containing three repeats of a p53 response element, or a less common designation for a particular genomic p53 binding site.

This guide will therefore focus on the well-established downstream targets of p53 that are regulated through the canonical p53 response element. The consensus sequence for this element is generally defined as 5'-RRRCWWGYYY-3' (where R is a purine, Y is a pyrimidine, and W is an adenine or thymine), typically occurring as two tandem copies separated by a 0-13 base pair spacer. We will delve into a selection of key p53 target genes that represent the diverse functional outcomes of p53 activation: CDKN1A (p21), BAX, GADD45A, and MDM2. This guide will provide quantitative data on their regulation, detailed experimental protocols for their study, and visual representations of the associated signaling pathways and workflows.

Core Downstream Targets of Activated p53

The transcriptional response to p53 activation is multifaceted, with the induction of different sets of genes dictating the ultimate cellular fate. Below is a summary of key target genes involved in the primary p53-mediated pathways.

| Target Gene | Protein Product | Primary Function | Cellular Outcome |

| CDKN1A | p21 (WAF1/CIP1) | Cyclin-dependent kinase (CDK) inhibitor | Cell Cycle Arrest (G1/S) |

| GADD45A | GADD45α | DNA repair, cell cycle control | DNA Repair, Cell Cycle Arrest (G2/M) |

| BAX | Bax | Pro-apoptotic Bcl-2 family member | Apoptosis (Intrinsic Pathway) |

| MDM2 | MDM2 | E3 ubiquitin ligase | Negative Feedback Regulation of p53 |

Quantitative Analysis of p53-Mediated Gene Expression

The induction of p53 target genes can be quantified to understand the dynamics of the p53 response. The following table summarizes representative quantitative data on the fold change in mRNA expression of key target genes following p53 activation in various experimental systems.

| Target Gene | Cell Line | Treatment/Inducer | Fold Change in mRNA Expression | Reference |

| CDKN1A (p21) | HepG2 | Cylindrospermopsin (0.5 µg/ml, 24h) | ~2.3-fold | [1] |

| CDKN1A (p21) | Human Lung Cancer Xenograft (H1299) | Adenoviral p53 (Day 1) | Maximum expression observed | [2] |

| MDM2 | HepG2 | Cylindrospermopsin (0.5 µg/ml) | Significantly up-regulated | [1] |